1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide is a complex organic compound characterized by its unique structure, which includes hydrazinylidenemethyl groups attached to a benzene-1,3-dicarboxamide core
Vorbereitungsmethoden
The synthesis of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide typically involves multistep synthetic routes. One common method includes the reaction of benzene-1,3-dicarboxylic acid with hydrazine derivatives under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where hydrazinylidenemethyl groups can be replaced by other nucleophiles. Common reagents and conditions for these reactions vary, but they often involve standard laboratory techniques and reagents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing into its potential use as an anticancer agent, given its ability to interact with biological molecules.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydrazinylidenemethyl groups play a crucial role in binding to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Another compound with a similar core structure but different substituents.
N,N′-bis(2-mercaptoethyl)isophthalamide: Known for its use as a mercury chelator and antioxidant. The uniqueness of this compound lies in its specific hydrazinylidenemethyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12N6O2 |
---|---|
Molekulargewicht |
248.24 g/mol |
IUPAC-Name |
1-N,3-N-bis[(E)-hydrazinylidenemethyl]benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C10H12N6O2/c11-15-5-13-9(17)7-2-1-3-8(4-7)10(18)14-6-16-12/h1-6H,11-12H2,(H,13,15,17)(H,14,16,18) |
InChI-Schlüssel |
PMYBRGMKSATFHS-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)C(=O)N/C=N/N)C(=O)N/C=N/N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)NC=NN)C(=O)NC=NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.